molecular formula C13H21ClFN B13584024 2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride

2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride

Katalognummer: B13584024
Molekulargewicht: 245.76 g/mol
InChI-Schlüssel: SCDSGYFVNRINHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and an amine group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-tert-butylphenol with a fluorinating agent to introduce the fluorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride is unique due to its combination of a

Eigenschaften

Molekularformel

C13H21ClFN

Molekulargewicht

245.76 g/mol

IUPAC-Name

2-(3-tert-butylphenyl)-2-fluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C13H20FN.ClH/c1-12(2,3)10-6-5-7-11(8-10)13(4,14)9-15;/h5-8H,9,15H2,1-4H3;1H

InChI-Schlüssel

SCDSGYFVNRINHG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(CN)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.